
3-(1-Hexyl-3-propyl-3-pyrrolidinyl)phenol citrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Hexyl-3-propyl-3-pyrrolidinyl)phenol citrate is a chemical compound that belongs to the class of phenolic compounds It is characterized by the presence of a pyrrolidine ring attached to a phenol group, with hexyl and propyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hexyl-3-propyl-3-pyrrolidinyl)phenol citrate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving a suitable precursor, such as an amine and an alkyl halide.
Attachment of Hexyl and Propyl Groups: The hexyl and propyl groups are introduced through alkylation reactions using appropriate alkylating agents.
Phenol Group Introduction: The phenol group is introduced through a substitution reaction, where a suitable phenol derivative reacts with the pyrrolidine intermediate.
Formation of Citrate Salt: The final step involves the reaction of the synthesized 3-(1-Hexyl-3-propyl-3-pyrrolidinyl)phenol with citric acid to form the citrate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Hexyl-3-propyl-3-pyrrolidinyl)phenol citrate undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the pyrrolidine ring, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Reduced pyrrolidine derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Wissenschaftliche Forschungsanwendungen
3-(1-Hexyl-3-propyl-3-pyrrolidinyl)phenol citrate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(1-Hexyl-3-propyl-3-pyrrolidinyl)phenol citrate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including oxidative stress response and signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(1-Butyl-3-propyl-3-pyrrolidinyl)phenol
- 3-(1-Methyl-3-propyl-3-pyrrolidinyl)phenyl acetate
Uniqueness
3-(1-Hexyl-3-propyl-3-pyrrolidinyl)phenol citrate is unique due to its specific substituents (hexyl and propyl groups) and the presence of the citrate salt. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
37627-58-0 |
|---|---|
Molekularformel |
C25H39NO8 |
Molekulargewicht |
481.6 g/mol |
IUPAC-Name |
3-(1-hexyl-3-propylpyrrolidin-3-yl)phenol;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C19H31NO.C6H8O7/c1-3-5-6-7-13-20-14-12-19(16-20,11-4-2)17-9-8-10-18(21)15-17;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-10,15,21H,3-7,11-14,16H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI-Schlüssel |
YOKSGXJDZBLKGL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN1CCC(C1)(CCC)C2=CC(=CC=C2)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(Diethylamino)-4-methoxypyrimidin-5-yl]pyridine-4-carboxamide](/img/structure/B12918133.png)
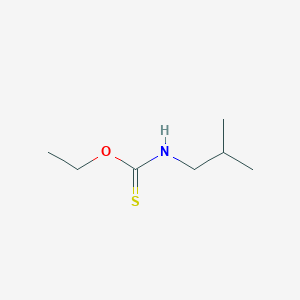
![2-Butyl-7-ethyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one](/img/structure/B12918146.png)
![2,3-Diphenylimidazo[2,1-A]isoquinoline](/img/structure/B12918153.png)
![3-[(2,4-Diaminopyrimidin-5-yl)methyl]-1,2,3-benzotriazin-4(3h)-one](/img/structure/B12918158.png)
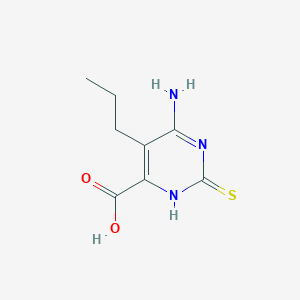
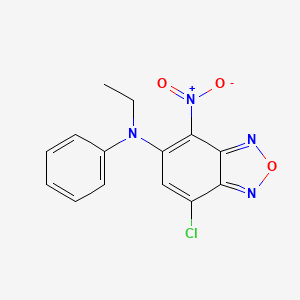
![1H-Indole-2-carboxamide, 5-chloro-3-[(4-fluorophenyl)thio]-](/img/structure/B12918170.png)
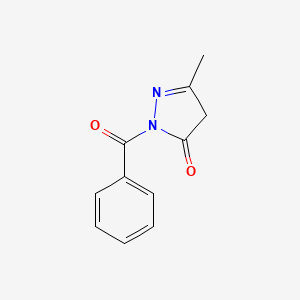

![6-[(7-Nitro-2,1,3-benzoxadiazol-4-YL)amino]hexanoyl chloride](/img/structure/B12918195.png)
![5-Amino-3-ethyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12918230.png)
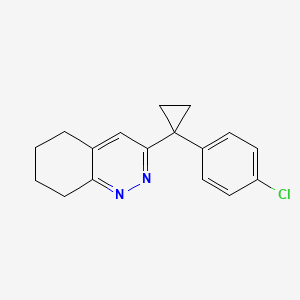
![N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B12918233.png)
